molecular formula C23H44O4 B14432185 12-[(Oxan-2-yl)oxy]octadecanoic acid CAS No. 79967-16-1

12-[(Oxan-2-yl)oxy]octadecanoic acid

Cat. No.: B14432185
CAS No.: 79967-16-1
M. Wt: 384.6 g/mol
InChI Key: JWOBFDOHCUOQSC-UHFFFAOYSA-N
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Description

12-[(Oxan-2-yl)oxy]octadecanoic acid is a synthetic fatty acid derivative where the hydroxyl group is protected as a tetrahydropyranyl (THP) ether. This protection strategy is crucial in multi-step organic synthesis, enhancing the stability and solubility of the fatty acid intermediate during reactions and facilitating the selective modification of other functional groups on the molecule . The compound serves as a key building block in lipid research, enabling the study of fatty acid interactions and the synthesis of complex lipid structures such as glycolipids and phospholipids . In material science, this and similar fatty acid derivatives are investigated for their potential in creating novel biopolymers, surfactants, and lubricants, leveraging the long alkyl chain to impart specific physical properties . Researchers value this compound for its role in exploring the biological activities of octadecanoids, a class of lipid mediators involved in processes like inflammation and immune regulation . The product is provided with a guaranteed high purity level to ensure consistency and reliability in experimental outcomes. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

79967-16-1

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

12-(oxan-2-yloxy)octadecanoic acid

InChI

InChI=1S/C23H44O4/c1-2-3-4-11-16-21(27-23-19-14-15-20-26-23)17-12-9-7-5-6-8-10-13-18-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)

InChI Key

JWOBFDOHCUOQSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)OC1CCCCO1

Origin of Product

United States

Preparation Methods

Dihydroxylation-Cyclization Strategy

A two-step approach inspired by hydroxylation reactions in fatty acid metabolism:

  • Dihydroxylation : Introduce a vicinal diol at C12-C13 using osmium tetroxide (OsO₈) or alternative oxidants.
  • Cyclization : Acid-catalyzed intramolecular cyclization to form the oxane ring.

Reaction Steps :

Step Reagents/Conditions Purpose Yield Reference
1 OsO₄, tert-butanol Dihydroxylation at C12-C13 ~70%
2 H₂SO₄ (cat.), heat Cyclization to oxane ~60%

Mechanism :

  • Dihydroxylation :
    $$
    \text{C12-C13 double bond} \xrightarrow{\text{OsO₄}} \text{C12-C13 diol}
    $$
  • Cyclization :
    $$
    \text{Diol} \xrightarrow{\text{H⁺}} \text{Oxane ring} \quad (\text{via protonation and dehydration})
    $$

Limitations: Stereoselectivity of dihydroxylation may influence oxane ring configuration.

Epoxidation-Ring-Opening Approach

Alternative method leveraging epoxide intermediates:

  • Epoxidation : Form an epoxide at C12-C13 using peracids (e.g., mCPBA).
  • Nucleophilic Ring Opening : React with a diol to form the oxane ether.

Reaction Steps :

Step Reagents/Conditions Purpose Yield Reference
1 mCPBA, CH₂Cl₂ Epoxidation ~85%
2 Diol, BF₃·Et₂O Ring opening ~75%

Mechanism :

  • Epoxidation :
    $$
    \text{C12-C13 double bond} \xrightarrow{\text{mCPBA}} \text{Epoxide}
    $$
  • Ring Opening :
    $$
    \text{Epoxide} + \text{Diol} \xrightarrow{\text{BF₃}} \text{Oxane ether} \quad (\text{acid-catalyzed})
    $$

Advantage: Higher regioselectivity compared to dihydroxylation.

Mitsunobu Reaction for Ether Formation

Direct etherification using a pre-formed oxane derivative:

  • Hydroxylation : Introduce a hydroxyl group at C12.
  • Mitsunobu Coupling : React with a tetrahydrofuran diol using DIAD and PPh₃.

Reaction Steps :

Step Reagents/Conditions Purpose Yield Reference
1 H₂O₂, Fe²⁺ Hydroxylation at C12 ~50%
2 DIAD, PPh₃, THF Mitsunobu coupling ~70%

Mechanism :
$$
\text{C12-OH} + \text{Diol} \xrightarrow{\text{DIAD, PPh₃}} \text{C12-O-(Oxane)} + \text{Byproducts}
$$

Challenge: Limited efficiency in long-chain fatty acids due to steric hindrance.

Key Optimization Parameters

Parameter Impact on Yield Optimal Value
Solvent Reaction rate tert-butanol, DMF
Temperature Cyclization efficiency 60–80°C
Catalyst Stereoselectivity H₂SO₄ (cat.)

Comparative Analysis of Methods

Method Advantages Limitations
Dihydroxylation-Cyclization High functionalization efficiency Poor stereoselectivity
Epoxidation-Ring Opening Improved regioselectivity Epoxide instability
Mitsunobu Reaction Direct ether formation Low yield in long chains

Experimental Challenges and Solutions

  • Steric Hindrance : Use polar aprotic solvents (DMF, DMSO) to enhance reagent accessibility.
  • Oxane Ring Stability : Avoid strong acids/bases post-cyclization to prevent ring opening.
  • Purity : Employ column chromatography or recrystallization for isolation.

Chemical Reactions Analysis

Types of Reactions: 12-[(Oxan-2-yl)oxy]octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.

Major Products:

    Oxidation: Formation of oxo-octadecanoic acid derivatives.

    Reduction: Formation of 12-[(Oxan-2-yl)oxy]octadecanol.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Chemistry: 12-[(Oxan-2-yl)oxy]octadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cellular processes.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 12-[(Oxan-2-yl)oxy]octadecanoic acid involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The oxane ring and ester group play crucial roles in modulating the compound’s activity and binding affinity to these targets. The pathways involved may include the inhibition of certain enzymes or the activation of signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Ether vs. Ester Derivatives

  • Stability: Ethers (e.g., this compound) exhibit greater resistance to hydrolysis than esters (e.g., octyldodecyl stearoyl stearate) due to the absence of electrophilic carbonyl groups .
  • Polarity : The cyclic ether group in the target compound introduces moderate polarity, enhancing solubility in both hydrophilic and lipophilic matrices compared to purely aliphatic esters .

Ketone vs. Ether Functionalization

  • Reactivity: 12-Oxo-octadecanoic acid’s ketone group participates in nucleophilic addition reactions, making it a precursor for synthesizing amines or diazirines (e.g., 12,12-diazi-octadecanoic acid) . In contrast, the ether group in the target compound is relatively inert.

Q & A

Q. What interdisciplinary approaches can elucidate its environmental fate and biodegradation pathways?

  • Methodological Answer : Conduct soil microcosm studies under aerobic/anaerobic conditions, tracking degradation via GC-MS. Use stable isotope probing (¹³C-labeling) to trace metabolic byproducts. Integrate metagenomic analysis to identify microbial consortia involved. Compare with regulatory models (EPI Suite) to predict bioaccumulation potential .

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